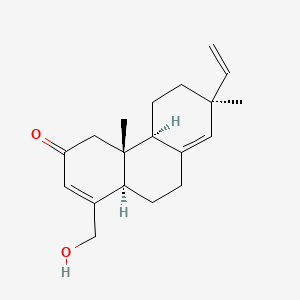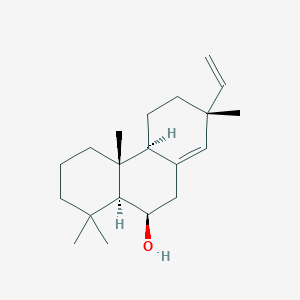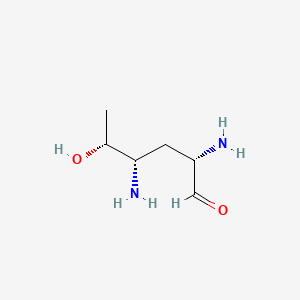
LSN3172176
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
LSN3172176 is a M1 selective muscarinic receptor agonist tracer molecule for positron emission tomography (PET).
Aplicaciones Científicas De Investigación
Advanced Imaging Techniques
- Laser Scanning Microscopy (LSM), among other advanced imaging techniques, has been pivotal in analyzing the structure, composition, and dynamics of complex natural systems, including microbial communities in biofilm systems. These techniques enable in-depth understanding and quantitative analysis of microbial biofilms, crucial for various scientific applications (Neu et al., 2010).
Localized Surface Plasmon Resonance Spectroscopy
- Localized Surface Plasmon Resonance (LSPR) spectroscopy, relevant in chemical and biological sensing, is significant in understanding the interactions and sensitivity of nanoparticles to their local environment. These insights are essential for developing advanced sensors and diagnostic tools (Willets & Van Duyne, 2007).
Organic-Inorganic Hybrid Phosphors
- Research on lanthanide-based organic-inorganic hybrid materials demonstrates their potential in diverse technological applications, including lighting and optical telecommunications. These materials' multifunctionality and eco-friendly nature make them attractive for various scientific and industrial applications (Carlos et al., 2011).
Liquid Crystalline Nanoparticles in Drug Delivery
- Liquid crystalline nanoparticles, such as cubosomes and hexosomes, offer versatile applications in drug delivery due to their unique structural properties. Their ability to improve drug release and efficacy opens up new avenues in topical, oral, and intravenous treatments (Madheswaran et al., 2019).
Enhanced Flow Electroporation in Leukemia Cells
- Liposome nanoparticles with a targeting ligand have been used to enhance the in vitro delivery of exogenous oligonucleotides in leukemia cells, demonstrating the potential of targeted nanoparticles in medical applications (Wang et al., 2010).
Research Collaboration in Large Scale Research Infrastructures
- Studies on collaboration patterns in Large Scale Research Infrastructures (LSRIs) have identified various collaboration types. Understanding these collaborations contributes to the success of scientific research and technological development (D’Ippolito & Rüling, 2019).
Lanthanide-Doped Nanoparticles for Sensitive Detection
- Lanthanide-doped nanoparticles have shown high accuracy and sensitivity in molecular sensing and discrimination of biologically relevant anions and proteins, highlighting their significance in chemical and materials sciences (Wang et al., 2016).
Low-Cost Environmental Sensor Networks
- Low-cost sensor networks have been extensively used in environmental sciences, enabling broad research in air quality, water-related networks, and ecological systems. These networks offer significant opportunities for future research and societal impacts (Mao et al., 2019).
1H Nuclear Magnetic Resonance in Food Science
- LF-NMR relaxometry and MRI have become invaluable analytical tools in food science, offering non-invasive and non-destructive methods for a wide range of applications, from engineering research to industrial applications (Kirtil & Oztop, 2016).
Lanthanide-Doped Luminescent Nano-Bioprobes
- Ln(3+)-doped luminescent inorganic nanoparticles present promising applications in biomedicine and biotechnology, offering unique properties like long-lived luminescence and high photochemical stability for biodetection (Liu et al., 2013).
Applications in Human Pluripotent Stem Cells
- Laminin-521–based matrices under xeno-free and chemically defined conditions have been developed for monolayer culturing and cloning of human pluripotent stem cells. This advancement is crucial for stem cell research and regenerative medicine (Rodin et al., 2014).
Laser Capture Microdissection in Gastroenterology
- Laser capture microdissection has been utilized in gastroenterology for obtaining pure cell populations, aiding in research on gastrointestinal malignancies, infections, inflammatory bowel disease, and more. This technology is instrumental in identifying disease precursors and therapeutic interventions (Blatt & Srinivasan, 2008).
Propiedades
Nombre del producto |
LSN3172176 |
|---|---|
Fórmula molecular |
C22H31N3O3 |
Peso molecular |
385.51 |
Nombre IUPAC |
Ethyl 4-(6-methyl-2-oxoindolin-1-yl)-[1,4'-bipiperidine]-1'-carboxylate |
InChI |
InChI=1S/C22H31N3O3/c1-3-28-22(27)24-12-6-18(7-13-24)23-10-8-19(9-11-23)25-20-14-16(2)4-5-17(20)15-21(25)26/h4-5,14,18-19H,3,6-13,15H2,1-2H3 |
Clave InChI |
JRYKXURWNNJXMC-UHFFFAOYSA-N |
SMILES |
O=C(N1CCC(N2CCC(N3C(CC4=C3C=C(C)C=C4)=O)CC2)CC1)OCC |
Apariencia |
Solid powder |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Vida útil |
>3 years if stored properly |
Solubilidad |
Soluble in DMSO |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
LSN-3172176; LSN 3172176; LSN3172176 |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![9-[Tert-butyl(dimethyl)silyl]oxy-1,2,3,4-tetrahydrochromeno[3,4-b]pyridin-5-one](/img/structure/B1192998.png)
